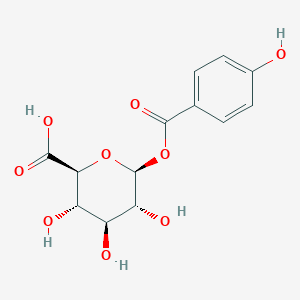
1-(4-Hydroxybenzoyl)glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxybenzoyl)glucuronide is a glucuronide conjugate of 4-hydroxybenzoic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to 4-hydroxybenzoic acid. It is a significant metabolite in the human body and plays a crucial role in the detoxification and excretion of various substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzoyl)glucuronide typically involves the glucuronidation of 4-hydroxybenzoic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using engineered microorganisms. These microorganisms are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxybenzoyl)glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to 4-hydroxybenzoic acid and glucuronic acid by the action of β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: This reaction typically requires acidic or enzymatic conditions. β-glucuronidase is commonly used to catalyze the hydrolysis of glucuronides.
Conjugation: The formation of this compound involves UDPGA and UGTs under physiological conditions.
Major Products: The major products formed from the hydrolysis of this compound are 4-hydroxybenzoic acid and glucuronic acid .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxybenzoyl)glucuronide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxybenzoyl)glucuronide involves its formation through the conjugation of 4-hydroxybenzoic acid with glucuronic acid. This process is catalyzed by UGTs and requires UDPGA as a cofactor. The resulting glucuronide is more water-soluble, facilitating its excretion from the body through urine or bile . The primary molecular targets are the enzymes involved in glucuronidation and hydrolysis, such as UGTs and β-glucuronidase .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzoic acid: The parent compound of 1-(4-Hydroxybenzoyl)glucuronide, widely used in the synthesis of various bioproducts.
Vanillyl alcohol: Another derivative of 4-hydroxybenzoic acid with applications in the food and pharmaceutical industries.
Gastrodin: A glucuronide conjugate similar to this compound, used in traditional medicine.
Uniqueness: this compound is unique due to its specific role in the detoxification and excretion processes in the human body. Its formation and hydrolysis are crucial for maintaining the balance of various metabolites and xenobiotics .
Eigenschaften
Molekularformel |
C13H14O9 |
|---|---|
Molekulargewicht |
314.24 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxybenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H14O9/c14-6-3-1-5(2-4-6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |
InChI-Schlüssel |
UDDPEWPRKBWBMA-UNLLLRGISA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



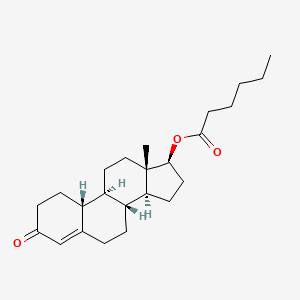
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)

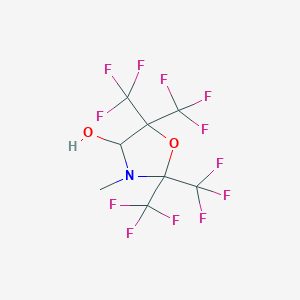

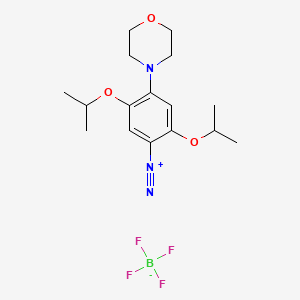
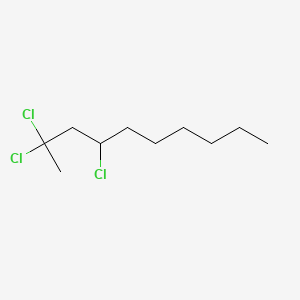
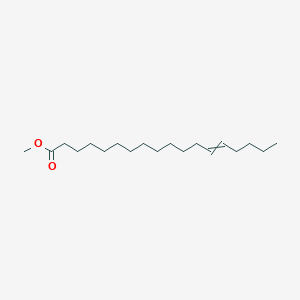
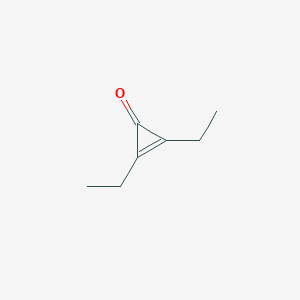

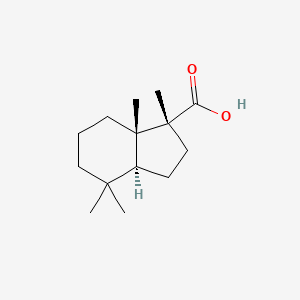
![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)

